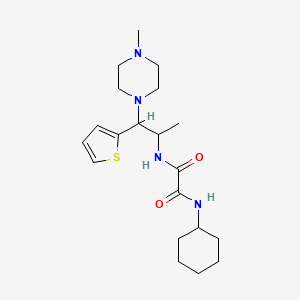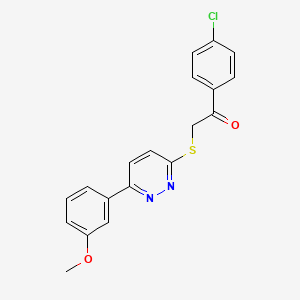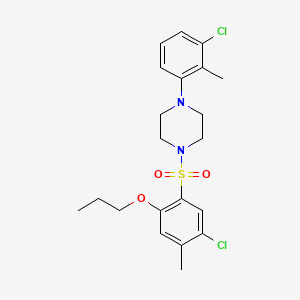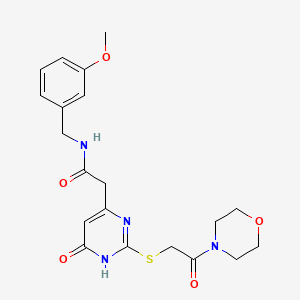
3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Phenylpiracetam or Carphedon and belongs to the class of nootropic drugs. It is a derivative of Piracetam and has been shown to have cognitive enhancing properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines, including our compound of interest, serve as crucial building blocks for drug development. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them versatile for constructing biologically active molecules . Researchers explore synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in more than twenty classes of pharmaceuticals and alkaloids. Investigating the biological evaluation of piperidine-containing drugs is an ongoing area of interest .
Beta-Adrenergic Receptor Agonists
In the quest for potent and selective human beta (3) agonists—potential treatments for obesity and type II diabetes—(4-piperidin-1-yl)phenyl amides have been synthesized and evaluated. These compounds target the human beta (3)-adrenergic receptor, offering promise for managing metabolic disorders .
Antiviral Research
Recent studies have explored the antiviral potential of piperidine-based compounds. For instance, isatin-based imidazole derivatives, structurally related to our compound, exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These findings highlight the importance of piperidine-containing scaffolds in antiviral drug discovery .
Chemical Modulation
Researchers have systematically modified the piperidine ring and its substituents to fine-tune properties. Strategies include altering the aliphatic chain, amide substituents, and benzoimidazol-2-one linker. Such chemical modulation allows for tailored properties and potential applications .
Multicomponent Reactions
Efficient methods for synthesizing piperidines involve multicomponent reactions. These versatile processes enable the assembly of complex molecules from simple starting materials. Researchers continue to explore novel multicomponent reactions to access diverse piperidine derivatives .
Neuropharmacology and Beyond
Beyond medicinal chemistry, piperidines impact neuropharmacology, pain management, and other therapeutic areas. Investigating their interactions with receptors and enzymes sheds light on their biological effects. Researchers study piperidine-based compounds for their potential in treating neurological disorders and pain .
Propiedades
IUPAC Name |
3-phenyl-1-[1-(2-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-2-21(18-9-5-3-6-10-18)23(29)25-15-13-19(14-16-25)26-17-22(28)27(24(26)30)20-11-7-4-8-12-20/h3-12,19,21H,2,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSISVBKYVFJITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2657753.png)
![Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2657755.png)


![3-Bromo-5,7-dihydrothieno[3,4-b]pyridine](/img/structure/B2657759.png)

![Methyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B2657763.png)
![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2657765.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2657771.png)

